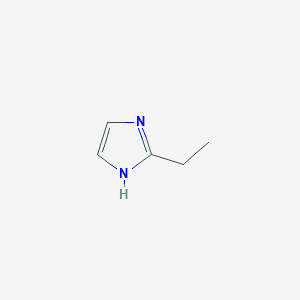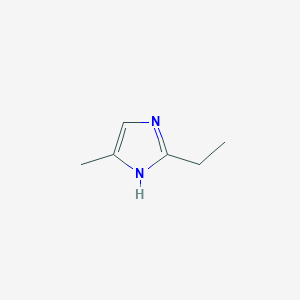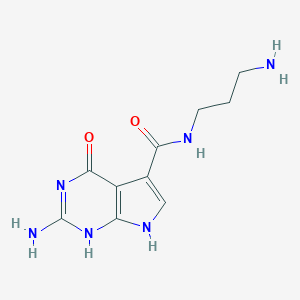
1,2,5,6-Tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. THQA has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mechanism Of Action
The mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical And Physiological Effects
1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Advantages And Limitations For Lab Experiments
1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to have low toxicity and good stability. However, 1,2,5,6-Tetrahydroquinolin-8-amine has some limitations for lab experiments, including its limited solubility in water and its potential to form chelates with metal ions, which can interfere with some assays.
Future Directions
There are several future directions for research on 1,2,5,6-Tetrahydroquinolin-8-amine, including the synthesis of analogs with improved activity and selectivity, the investigation of the structure-activity relationships of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs, and the elucidation of the mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine. 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs also have potential applications in drug discovery, material science, and organic synthesis. Further research is needed to fully understand the potential of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs.
Conclusion
In conclusion, 1,2,5,6-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs is needed to fully understand their potential applications.
Synthesis Methods
1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino acid or an amine in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an orthoester and an amine in the presence of an acid catalyst.
Scientific Research Applications
1,2,5,6-Tetrahydroquinolin-8-amine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,2,5,6-Tetrahydroquinolin-8-amine has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has also been investigated for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of other heterocyclic compounds.
properties
CAS RN |
136702-04-0 |
|---|---|
Product Name |
1,2,5,6-Tetrahydroquinolin-8-amine |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1,2,5,6-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |
InChI Key |
VZGAVPPTIPKBMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
Canonical SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
synonyms |
8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)











